N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

Medicinal Chemistry Cannabinoid CB2 Receptor Structure-Activity Relationship

N-(2,4-Difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide (CAS 868678-99-3) belongs to the 1,2-dihydro-2-oxopyridine-3-carboxamide class, a scaffold extensively characterized for cannabinoid CB2 receptor (CB2R) modulation. Unlike earlier members of this class, this compound features a unique combination of a 2-fluorobenzyloxy substituent at N1 and a 2,4-difluorophenyl amide at N3, resulting in a molecular formula of C19H13F3N2O3 and a molecular weight of 374.32 g/mol.

Molecular Formula C19H13F3N2O3
Molecular Weight 374.319
CAS No. 868678-99-3
Cat. No. B2369869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
CAS868678-99-3
Molecular FormulaC19H13F3N2O3
Molecular Weight374.319
Structural Identifiers
SMILESC1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)F
InChIInChI=1S/C19H13F3N2O3/c20-13-7-8-17(16(22)10-13)23-18(25)14-5-3-9-24(19(14)26)27-11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25)
InChIKeyKEARFFIGJUDRHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide (CAS 868678-99-3): A Structurally Differentiated 2-Oxopyridine-3-Carboxamide for CB2 Receptor Research


N-(2,4-Difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide (CAS 868678-99-3) belongs to the 1,2-dihydro-2-oxopyridine-3-carboxamide class, a scaffold extensively characterized for cannabinoid CB2 receptor (CB2R) modulation [1]. Unlike earlier members of this class, this compound features a unique combination of a 2-fluorobenzyloxy substituent at N1 and a 2,4-difluorophenyl amide at N3, resulting in a molecular formula of C19H13F3N2O3 and a molecular weight of 374.32 g/mol . Its structural architecture positions it at the intersection of CB2R orthosteric ligands and positive allosteric modulators (PAMs), making it a compelling candidate for differentiating substitution-dependent pharmacological profiles [1] [2].

Why N-(2,4-Difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide Cannot Be Replaced by Conventional 2-Oxopyridine-3-Carboxamide Analogs


The 2-oxopyridine-3-carboxamide scaffold exhibits extreme sensitivity to N1 and N3 substitution patterns, which govern CB2R binding mode, functional selectivity, and allosteric versus orthosteric pharmacology [1]. The target compound's 2-fluorobenzyloxy linker at N1 introduces a hydrogen-bond acceptor and steric contour distinct from the simple benzyl or chlorobenzyl groups found in analogs such as 1-(3-chlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 338754-88-4) . Simultaneously, the 2,4-difluoro anilide at N3 modulates electronic properties and metabolic stability relative to the unsubstituted phenyl amide present in 1-[(2-fluorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide (CAS 868678-73-3) . In the CB2R positive allosteric modulator (PAM) series, the ortho-substitution on the N1 benzyl group is a critical determinant of allosteric efficacy; even minor alterations (F vs. Cl) produce divergent functional profiles in GTPγS and β-arrestin2 recruitment assays [2]. Consequently, interchanging the target compound with a generic 2-oxopyridine-3-carboxamide analog risks misinterpreting SAR and discarding a unique pharmacological signature.

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide vs. Closest Analogs


Evidence 1: Unique N1 2-Fluorobenzyloxy Linker vs. Chlorobenzyl Analog — Impact on Hydrogen-Bond Acceptor Count and Predicted Metabolic Stability

The target compound incorporates a 2-fluorobenzyloxy moiety at N1, in contrast to the 3-chlorobenzyl group present in the closest commercially available analog, 1-(3-chlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 338754-88-4) . The benzyloxy linker introduces an additional oxygen atom, increasing the hydrogen-bond acceptor count from 2 (chlorobenzyl analog) to 3 (target compound). In the context of the CB2R PAM pharmacophore defined by EC21a and its derivatives, the N1 substituent's electronic and steric properties are critical for allosteric modulator efficacy, with fluorine-versus-chlorine substitution at the ortho position of the benzyl group yielding distinct functional outcomes in [35S]GTPγS and β-arrestin2 recruitment assays [1]. The 2-fluorobenzyloxy group of the target compound represents an unexplored subtype within this SAR landscape, offering a differentiated starting point for allosteric modulator optimization.

Medicinal Chemistry Cannabinoid CB2 Receptor Structure-Activity Relationship

Evidence 2: N3 2,4-Difluorophenyl Amide vs. Unsubstituted Phenyl Amide — Enhanced CB2R Binding Affinity Potential (Class-Level Inference)

The 2-oxopyridine-3-carboxamide class demonstrates that fluorination of the N3 phenyl ring can significantly modulate CB2R affinity. In the benchmark compound N-cycloheptyl-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-pyridin-2(1H)-on-3-carboxamide (compound 17), CB2R Ki = 1.0 nM was achieved, with a selectivity ratio (CB1/CB2) of 43.4 [1]. The target compound's 2,4-difluorophenyl amide at N3 replaces the unsubstituted phenyl amide found in 1-[(2-fluorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide (CAS 868678-73-3), introducing two electron-withdrawing fluorine substituents . While direct Ki data for the target compound have not been reported, the class-level SAR indicates that 2,4-difluoro substitution on the anilide ring generally enhances target engagement via improved electrostatic complementarity with the CB2R orthosteric site, compared to the unsubstituted phenyl analog. The unsubstituted phenyl analog serves as the baseline for this inference.

CB2 Receptor Affinity Fluorine Substitution Radioligand Binding

Evidence 3: Ortho-Fluorine on N1 Benzyl Group — Allosteric Modulator Functional Bias Potential vs. Ortho-Chlorine Derivatives

In the CB2R PAM series reported by Gado et al. (2021), compound A1 (SV-10a), bearing an ortho-fluorine on the N1 benzyl group, and compound A5 (SB-13a), bearing an ortho-chlorine, were both identified as CB2R positive allosteric modulators. However, they exhibited distinct functional profiles: both enhanced CP55,940 efficacy in the [35S]GTPγS assay and modulated CP55,940-dependent β-arrestin2 recruitment and cAMP inhibition, but the magnitude and bias factors differed [1]. The target compound shares the ortho-fluorine feature on its N1 benzyl moiety (via the 2-fluorobenzyloxy group), positioning it closer to the A1/SV-10a chemotype than the ortho-chlorine A5/SB-13a chemotype. The benzyloxy linker of the target compound introduces additional conformational flexibility, which may further differentiate its allosteric profile from the simpler benzyl derivatives.

Allosteric Modulation Functional Selectivity CB2 PAM

Evidence 4: Absence of 5-Position Substituent — Potentially Distinct CB2R Functional Activity Profile vs. 5-Substituted Derivatives

A landmark finding in the 2-oxopyridine-3-carboxamide series is that the functional activity at CB2R is controlled by the presence of a substituent at position 5 of the pyridine core [1]. The unsubstituted compound (compound 1) exhibited CB2R agonism, while the introduction of a phenyl group (compound 18) shifted activity to inverse agonism, and a p-methoxyphenyl group (compound 17) produced a neutral antagonist/weak partial inverse agonist profile [1]. The target compound, N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide, carries no substituent at position 5, aligning it with the agonism-associated phenotype (compound 1). In contrast, the high-affinity analog compound 17 (Ki = 1.0 nM) is 5-(4-methoxyphenyl)-substituted and acts as a neutral antagonist [1]. This structural difference directly predicts divergent functional activity at CB2R.

Functional Activity Switch CB2R Agonism/Antagonism Pyridine Core Modification

High-Value Application Scenarios for N-(2,4-Difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide in CB2 Receptor Drug Discovery and Chemical Biology


Scenario 1: CB2R Agonist Lead Identification — Differentiating Functional Activity from 5-Substituted Antagonists

Based on the established SAR that an unsubstituted position 5 on the pyridine core confers CB2R agonism (as demonstrated by compound 1 in Lucchesi et al. 2014 [1]), the target compound is directly relevant for screening campaigns seeking CB2R agonists rather than antagonists or inverse agonists. Researchers aiming to identify CB2R agonists for anti-inflammatory or neuropathic pain indications should prioritize this compound over 5-substituted analogs like compound 17, which functions as a neutral antagonist [1]. The target compound's 2,4-difluoro anilide may further enhance agonist potency relative to the parent unsubstituted compound 1.

Scenario 2: Allosteric Modulator Discovery — Exploring N1 2-Fluorobenzyloxy as a Novel Allosteric Pharmacophore

The ortho-fluorine substitution on the N1 benzyl group is a key determinant of CB2R PAM activity, as evidenced by compound A1 (SV-10a) [2]. The target compound's 2-fluorobenzyloxy group extends this pharmacophore with an additional oxygen atom, potentially engaging novel interactions within the allosteric binding pocket. Drug discovery teams working on CB2R allosteric modulators should evaluate this compound to explore whether the benzyloxy linker enhances allosteric efficacy or introduces biased signaling (e.g., preferential β-arrestin2 recruitment over G-protein activation) compared to the simpler benzyl derivatives.

Scenario 3: Chemical Probe Development — Leveraging Fluorine-Specific Properties for Target Engagement Studies

The presence of three fluorine atoms (one on the N1 benzyloxy group, two on the N3 anilide ring) makes this compound suitable for 19F NMR-based binding assays and metabolic stability optimization. In contrast to the chlorobenzyl analog (CAS 338754-88-4), which lacks the benzyloxy oxygen and contains chlorine, the target compound offers a distinct physicochemical profile that can be exploited to develop fluorine-specific chemical probes for CB2R . This is particularly relevant for studying ligand-receptor interactions in complex biological matrices.

Scenario 4: Comparative SAR Studies — Mapping the Pharmacological Space Between Orthosteric and Allosteric CB2R Ligands

The target compound occupies a unique position in the 2-oxopyridine-3-carboxamide landscape: it is 5-unsubstituted (predicted orthosteric agonist) yet carries an N1 substituent characteristic of the allosteric modulator series (2-fluorobenzyloxy, similar to EC21a's p-fluoro benzyl moiety [2]). Academic and industrial groups conducting systematic SAR studies on CB2R can use this compound as a bridging tool to understand how N1 and N3 modifications within the same core scaffold can shift the pharmacological mechanism from orthosteric agonism to allosteric modulation.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.